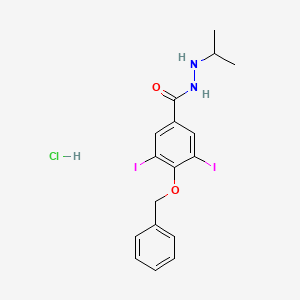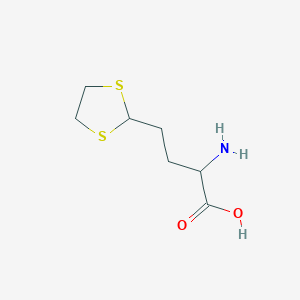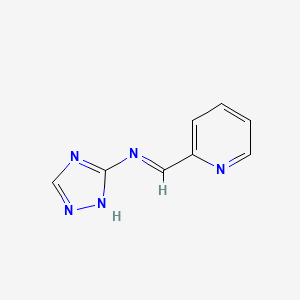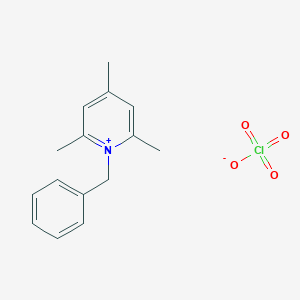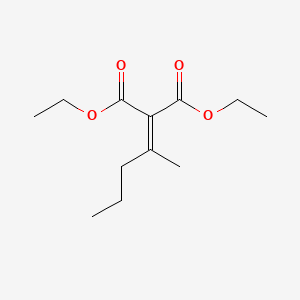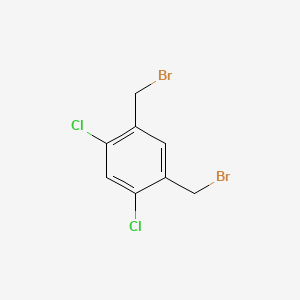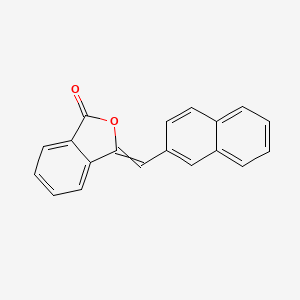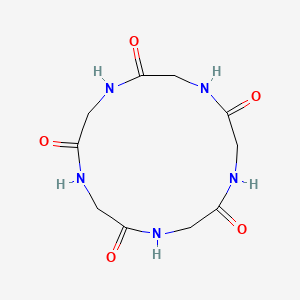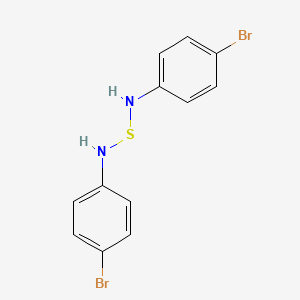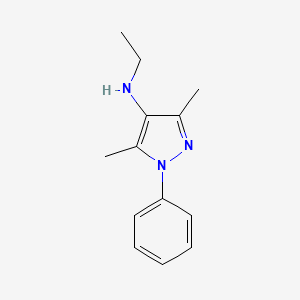
Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl- is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl- typically involves the aminoalkylation of 3,5-dimethylpyrazole. One common method includes the reaction between 1-chloromethyl-3,5-dimethylpyrazolium chloride and ethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethylamino and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then interact with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-(isopropylamino)-1-phenylpyrazole: Similar structure but with an isopropylamino group instead of ethylamino.
3,5-Dimethyl-4-(methylamino)-1-phenylpyrazole: Contains a methylamino group instead of ethylamino.
Uniqueness
Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethylamino group provides a balance between hydrophobic and hydrophilic interactions, making it suitable for various applications .
Properties
CAS No. |
21274-97-5 |
|---|---|
Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-ethyl-3,5-dimethyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3/c1-4-14-13-10(2)15-16(11(13)3)12-8-6-5-7-9-12/h5-9,14H,4H2,1-3H3 |
InChI Key |
SEEWJHYSZZPTRR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(N(N=C1C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


